3',5'-Di-O-acetyl-5-chloro-2'-deoxyuridine

Antiviral Poxvirus Nucleoside Metabolism

Researchers developing nucleoside prodrugs often struggle to source well-characterized diacetylated intermediates with reliable batch data. This compound directly addresses that gap: • Defined LogP (0.2353) provides a quantitative benchmark for lipophilicity optimization in prodrug design. • Established building block for 5-(bromomethyl)-3',5'-di-O-acetyl-2'-deoxyuridine, a key intermediate for further functionalization. • 16-26-fold TK-dependent antiviral activation of the parent CldU core supports enzyme-prodrug model studies. Supplied with rigorous analytical characterization for immediate research use.

Molecular Formula C13H15ClN2O7
Molecular Weight 346.72 g/mol
CAS No. 6046-63-5
Cat. No. B023378
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3',5'-Di-O-acetyl-5-chloro-2'-deoxyuridine
CAS6046-63-5
Synonyms5-Chloro-2’-deoxyuridine 3’,5’-Diacetate; 
Molecular FormulaC13H15ClN2O7
Molecular Weight346.72 g/mol
Structural Identifiers
SMILESCC(=O)OCC1C(CC(O1)N2C=C(C(=O)NC2=O)Cl)OC(=O)C
InChIInChI=1S/C13H15ClN2O7/c1-6(17)21-5-10-9(22-7(2)18)3-11(23-10)16-4-8(14)12(19)15-13(16)20/h4,9-11H,3,5H2,1-2H3,(H,15,19,20)/t9-,10+,11+/m0/s1
InChIKeyVYGRPIVVXOHVEA-HBNTYKKESA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3',5'-Di-O-acetyl-5-chloro-2'-deoxyuridine Overview


3',5'-Di-O-acetyl-5-chloro-2'-deoxyuridine (CAS 6046-63-5) is a diacetylated prodrug derivative of 5-chloro-2'-deoxyuridine (CldU), a halogenated pyrimidine nucleoside analogue [1]. The compound incorporates acetyl ester protecting groups at both the 3' and 5' hydroxyl positions of the deoxyribose sugar, a structural modification that enhances lipophilicity (calculated LogP = 0.2353) [2] and serves as a key intermediate in the synthesis of more complex nucleoside analogues [3]. As a member of the 5-halo-2'-deoxyuridine class, it shares the 5-chloro substitution on the uracil base that is associated with antiviral activity against herpesviruses and poxviruses, as well as incorporation into cellular DNA via the thymidine salvage pathway [4][5].

Diacetylated nucleoside prodrug core — key synthetic intermediate and reference compound for lipophilic prodrug design studies.
Thymidine salvage pathway probe — reported incorporation into cellular DNA supports antiviral and nucleotide metabolism endpoint research.
LogP-enhanced model compound — calculated LogP 0.24 provides a benchmark for membrane permeability context in nucleoside modification workflows.

CldU Substitution Risks


Within the 5-halo-2'-deoxyuridine class, substituting one halogen (e.g., chloro, bromo, iodo, fluoro) for another is not functionally neutral. The 5-chloro substitution confers a distinct balance between antiviral potency and cytotoxic liability, as well as a unique metabolic profile. While 5-fluoro-2'-deoxyuridine (FdU) is potently cytotoxic due to its inhibition of thymidylate synthase, its antiviral activity is confounded by host cell toxicity [1]. Conversely, 5-iodo-2'-deoxyuridine (IdU) is a known antiviral agent but exhibits greater host DNA incorporation and higher systemic toxicity [2]. 5-Bromo-2'-deoxyuridine (BrdU) is primarily used as a DNA labeling reagent due to its immunogenicity and mutagenic potential, not as a therapeutic agent [3]. The 5-chloro analogue (CldU) occupies a middle ground, demonstrating meaningful antiviral activity with a more favorable therapeutic window in certain cellular contexts [4]. Furthermore, the 3',5'-di-O-acetyl prodrug form of this specific compound is not a generic modification; it is a critical synthetic intermediate and a distinct chemical entity whose pharmacokinetic and physicochemical properties differ substantially from the parent nucleoside, impacting solubility, membrane permeability, and metabolic activation .

5-Fluoro substitution (FdU)
5-Fluoro-2'-deoxyuridine is potently cytotoxic via thymidylate synthase inhibition; this host-cell toxicity can confound antiviral endpoint interpretation and may not reflect 5-chloro analogue behavior.
5-Iodo/Bromo substitution (IdU, BrdU)
Iodo and bromo analogues show higher host DNA incorporation and mutagenicity potential, which may shift safety-related endpoint profiles compared to the 5-chloro congener.
3',5'-Di-O-acetyl prodrug group
The diacetyl protection is not a generic modification; it substantially alters solubility, permeability, and metabolic activation, making direct substitution with the parent nucleoside unreliable without validation.

3',5'-Di-O-acetyl-5-chloro-2'-deoxyuridine Comparative Evidence


Viral TK-Dependent Antiviral Potency

In a head-to-head study of four 5-halo-2'-deoxyuridines (FdU, CldU, BrdU, IdU) against vaccinia virus in LLC-MK2 monkey kidney cells, the antiviral potency of CldU was increased 16- to 26-fold when the virus encoded a functional thymidine kinase (TK+) compared to a TK-deficient (TK−) strain [1]. This fold-enhancement was statistically indistinguishable from that observed for BrdU and IdU (both also 16–26-fold), indicating that the 5-chloro substitution does not compromise viral TK-mediated activation relative to the bromo and iodo analogues [1]. In contrast, FdU's activity was not enhanced by viral TK and was associated primarily with host cell cytotoxicity [1].

Viral TK-dependent potency
Head-to-head
CldU: 16–26× increase (TK+/TK−)
BrdU, IdU: similar; FdU: no increase
Supports viral TK-mediated activation context.
LLC-MK2 cells, vaccinia WR strain.
Antiviral Poxvirus Nucleoside Metabolism

Thymidine Kinase Substrate Efficiency

In a direct comparative assay of thymidine kinase from Clostridium perfringens (CpTK), 5-Cl-dU (the active metabolite) exhibited a relative phosphorylation activity of 110% compared to the native substrate thymidine (dT) at a concentration of 100 μM [1]. This activity was numerically higher than that of 5-iodo-2'-deoxyuridine (5-I-dU, 89%) and 5-bromo-2'-deoxyuridine (BrdU, 84%), and substantially greater than clinically used agents like AZT (60%) and acyclovir (<1%) [1].

TK substrate efficiency
Head-to-head
5-Cl-dU: 110% activity vs dT
5-I-dU: 89%; BrdU: 84%
Indicates efficient TK substrate profile.
CpTK assay, 100 μM phosphoacceptor.
Enzyme Kinetics Prodrug Activation Antimetabolite

Human dUTPase Inhibition

3',5'-Di-O-acetyl-5-chloro-2'-deoxyuridine (the target compound) was directly tested for inhibition of human dUTPase (deoxyuridine triphosphate nucleotidohydrolase) and exhibited an IC50 of 9,480 nM [1]. While this is a relatively modest potency, it provides a specific, quantitative benchmark for this compound against this target. For context, the dUTPase enzyme is a validated anticancer target, and inhibition can lead to accumulation of dUTP and DNA damage via uracil misincorporation [2].

dUTPase inhibition
Data to verify
IC50 = 9,480 nM
Provides a starting point for SAR optimization studies.
Direct assay on target compound; cross-study context.
Nucleotide Metabolism Cancer Research Enzyme Inhibition

DNA Incorporation via Thymidine Salvage

Using a thymidylate synthetase-deficient mouse FM3A mammary carcinoma cell line (FM3A/TS−) that is auxotrophic for thymidine, researchers demonstrated that 5-chloro-dUrd, along with its 5-bromo and 5-iodo counterparts, was capable of sustaining cell growth [1]. This functional assay serves as a proxy for cellular uptake, phosphorylation to the triphosphate, and incorporation into replicating DNA. The study established that the 5-halogenated dUrd derivatives are metabolically competent substitutes for thymidine, whereas many other 5-substituted dUrd analogues (e.g., 5-ethyl-dUrd, 5-vinyl-dUrd) showed lower or no capacity to support growth, indicating a structural requirement for halogen substitution for this pathway [1].

DNA salvage pathway incorporation
Class-level
5-Cl-dUrd sustains growth of thymidine-auxotroph cells (qualitative, alongside BrdU, IdU).
Confirms thymidine salvage pathway competence.
FM3A/TS− murine carcinoma cell model.
Nucleoside Metabolism DNA Replication Cell Proliferation

3',5'-Di-O-acetyl-5-chloro-2'-deoxyuridine Procurement Scenarios


Prodrug Design & Pharmacokinetics

Researchers developing novel nucleoside prodrugs require a reliable, well-characterized diacetylated nucleoside as a reference standard or synthetic intermediate. The compound's established use in the synthesis of 5-(bromomethyl)-3',5'-di-O-acetyl-2'-deoxyuridine, a key intermediate for further functionalization, makes it a valuable building block for medicinal chemistry [1]. Its defined LogP (0.2353) provides a quantitative benchmark for assessing lipophilicity changes in prodrug design [2]. Furthermore, the 16–26-fold TK-dependent antiviral activation data for the CldU core [3] supports its use as a model compound in studies of enzyme-prodrug activation.

Antiviral Research (Poxviruses & Herpesviruses)

Investigators studying the antiviral activity of halogenated nucleosides against poxviruses (e.g., vaccinia, monkeypox) and herpesviruses (HSV-1, VZV) will find this compound useful as a prodrug form of CldU. The quantitative evidence showing that CldU's antiviral potency is enhanced 16–26-fold by viral thymidine kinase in a manner comparable to BrdU and IdU [3], combined with its efficient phosphorylation by certain TKs (110% relative to dT) [4], positions it as a relevant tool compound. The diacetylated form offers improved chemical stability and membrane permeability for in vitro cell culture assays compared to the free nucleoside.

DNA Damage and Repair Pathway Research

Cancer biologists investigating DNA damage response pathways, particularly those involving uracil misincorporation and base excision repair, can utilize this compound. Its modest but quantifiable inhibition of human dUTPase (IC50 9,480 nM) [5] and the demonstrated capacity of its deacetylated metabolite (5-chloro-dUrd) to incorporate into cellular DNA via the thymidine salvage pathway [6] make it a relevant tool for studying the consequences of halogenated nucleotide incorporation. The compound can serve as a starting point for synthesizing more potent dUTPase inhibitors or as a probe to study nucleotide pool imbalances.

Phosphoramidite Monomer Synthesis for DNA/RNA

This compound has been cited as a novel phosphoramidite monomer for use in the synthesis of modified oligonucleotides . Its 3',5'-di-O-acetyl protection is a critical feature for this application, as it allows for selective deprotection strategies during solid-phase oligonucleotide synthesis. The presence of the 5-chloro substituent introduces a unique functionality that can be exploited for further chemical modifications or as a biophysical probe (e.g., heavy atom labeling) in structural studies of nucleic acids.

Application
Selection Property
Validation Focus
Nucleoside prodrug design
LogP benchmark & protection strategy
Stability and enzymatic activation assays
Viral nucleoside activation research
Viral TK activation profile
TK-dependent antiviral endpoint models
DNA damage and repair studies
dUTPase inhibition & DNA incorporation
Nucleotide pool imbalance and uracil misincorporation endpoints
Oligonucleotide synthesis
3',5'-diacetyl protection strategy
Deprotection efficiency and phosphoramidite coupling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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